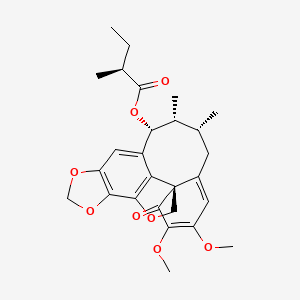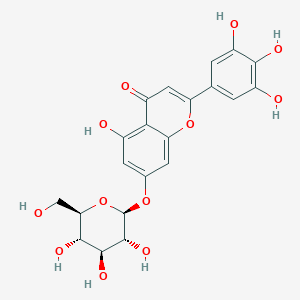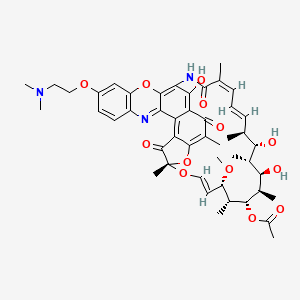
RNA polymerase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RNA polymerase-IN-1 is a potent inhibitor of RNA polymerase, an enzyme responsible for synthesizing RNA from a DNA template. This compound has garnered significant attention due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is particularly noted for its ability to interfere with the transcription process, making it a valuable tool in research and therapeutic contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RNA polymerase-IN-1 typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps often involve the preparation of a core structure, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: For large-scale production, this compound is synthesized using optimized reaction conditions that maximize yield and purity. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening techniques allows for the rapid identification of optimal reaction conditions, reducing the time and cost associated with large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: RNA polymerase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium carbonate to replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
RNA polymerase-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of RNA synthesis and to develop new inhibitors with improved efficacy.
Biology: The compound is employed in research to understand the role of RNA polymerase in gene expression and regulation.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases where RNA polymerase activity is dysregulated, such as certain cancers and viral infections.
Industry: The compound is used in the development of diagnostic tools and assays to detect RNA polymerase activity in various biological samples.
Wirkmechanismus
RNA polymerase-IN-1 exerts its effects by binding to the active site of RNA polymerase, thereby inhibiting its ability to catalyze the synthesis of RNA from a DNA template. This inhibition disrupts the transcription process, leading to a decrease in RNA production. The compound targets specific molecular pathways involved in gene expression, making it a valuable tool for studying transcriptional regulation.
Vergleich Mit ähnlichen Verbindungen
RNA polymerase-IN-1 is unique in its high specificity and potency compared to other RNA polymerase inhibitors. Similar compounds include:
Actinomycin D: A well-known inhibitor that binds to DNA and prevents RNA polymerase from transcribing RNA.
Rifampicin: An antibiotic that inhibits bacterial RNA polymerase, commonly used in the treatment of tuberculosis.
Alpha-amanitin: A toxin that specifically inhibits eukaryotic RNA polymerase II, used in research to study transcription mechanisms.
This compound stands out due to its ability to selectively inhibit RNA polymerase with minimal off-target effects, making it a preferred choice for research and therapeutic applications.
Eigenschaften
Molekularformel |
C47H57N3O13 |
|---|---|
Molekulargewicht |
872.0 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[2-(dimethylamino)ethoxy]-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(37),3,5(36),9,19,21,25,28(33),29,31,34-undecaen-13-yl] acetate |
InChI |
InChI=1S/C47H57N3O13/c1-22-13-12-14-23(2)46(57)49-37-41(55)34-33(36-44(37)62-32-21-29(15-16-30(32)48-36)59-20-18-50(9)10)35-43(27(6)40(34)54)63-47(8,45(35)56)60-19-17-31(58-11)24(3)42(61-28(7)51)26(5)39(53)25(4)38(22)52/h12-17,19,21-22,24-26,31,38-39,42,52-53,55H,18,20H2,1-11H3,(H,49,57)/b13-12+,19-17+,23-14-/t22-,24+,25+,26+,31-,38-,39+,42+,47-/m0/s1 |
InChI-Schlüssel |
OCKXORWDOXLQPY-MXADSXSFSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=NC4=C(O3)C=C(C=C4)OCCN(C)C)C5=C6C(=C(C(=O)C5=C2O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=NC4=C(O3)C=C(C=C4)OCCN(C)C)C5=C6C(=C(C(=O)C5=C2O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


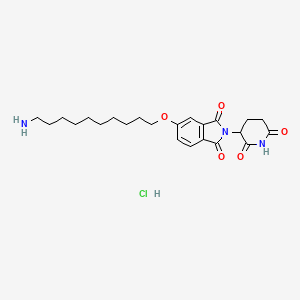
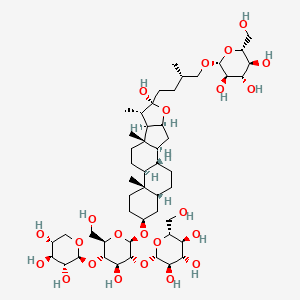
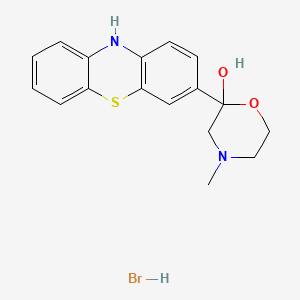
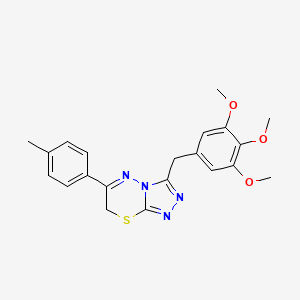

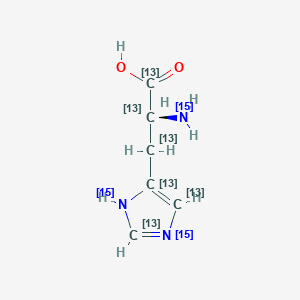


![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)
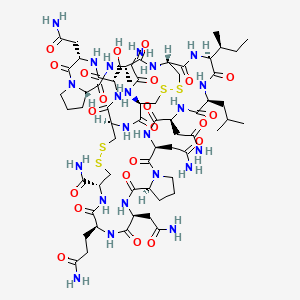

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
